

Structure-Activity Relationship of (S)-GSK1379725A Analogs: A Comparative Guide

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Compound of Interest

Compound Name: (S)-GSK1379725A

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on the **(S)-GSK1379725A** scaffold, a known inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). The data presented is derived from the study by Kirberger et al. (2019), which conducted a "ligand deconstruction" analysis to elucidate the key pharmacophores responsible for binding to the BPTF bromodomain.^{[1][2][3]}
^[4]

Comparative Analysis of Analog Binding Affinity

The following table summarizes the binding affinities of **(S)-GSK1379725A** and its deconstructed analogs for the BPTF bromodomain, as determined by Protein-observed 19F NMR (PrOF NMR). The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

| Compound | Structure / Key Moieties | Kd (μM) for BPTF Bromodomain |
|-----------------------|---|---|
| (S)-GSK1379725A (AU1) | Full Scaffold | 2.8 |
| Analog 1 | Deconstructed - Lacking the pyrimidine moiety | > 500 |
| Analog 2 | Deconstructed - Lacking the N-methyl group | 150 |
| Analog 3 | Deconstructed - Lacking the entire urea-pyrazole moiety | No binding observed |
| Analog 4 | Deconstructed - Pyrazole ring alone | Weak binding |
| Analog 5 | Deconstructed - Urea moiety alone | Weak binding |

Data extracted from Kirberger et al., 2019.

Structure-Activity Relationship Insights

The ligand deconstruction analysis reveals several key insights into the SAR of **(S)-GSK1379725A** analogs:

- **The Pyrimidine Moiety is Crucial:** Removal of the pyrimidine ring (Analog 1) results in a dramatic loss of binding affinity, highlighting its critical role in interacting with the BPTF bromodomain.
- **The N-Methyl Group Contributes to Potency:** While not as critical as the pyrimidine, the absence of the N-methyl group (Analog 2) leads to a significant reduction in binding affinity.
- **The Urea-Pyrazole Core is Essential:** The complete removal of the urea-pyrazole portion of the molecule (Analog 3) abrogates binding, indicating that this core structure is fundamental for molecular recognition.

- Individual Fragments Show Weak Affinity: While the pyrazole ring (Analog 4) and the urea moiety (Analog 5) individually exhibit some weak interaction, their covalent linkage within the full scaffold is necessary for high-affinity binding. This suggests a cooperative binding effect of the different molecular fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study.

Protein-observed ^{19}F NMR (ProF NMR) Spectroscopy for Binding Affinity Determination

This technique is a sensitive method for detecting and quantifying ligand binding to a fluorine-labeled protein.

Protein Preparation: The BPTF bromodomain was expressed in *E. coli* with 5-fluoro-DL-tryptophan incorporated for ^{19}F labeling. The protein was then purified using standard chromatography techniques.

NMR Titration:

- A solution of the ^{19}F -labeled BPTF bromodomain (typically 5-10 μM) in a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) is prepared.
- A series of 1D ^{19}F NMR spectra are acquired at a constant temperature (e.g., 298 K).
- A concentrated stock solution of the analog compound in a compatible solvent (e.g., DMSO) is prepared.
- Small aliquots of the analog stock solution are titrated into the protein solution.
- A 1D ^{19}F NMR spectrum is recorded after each addition, allowing the system to reach equilibrium.
- The chemical shift perturbations of the ^{19}F -tryptophan resonances are monitored as a function of the ligand concentration.

- The dissociation constant (K_d) is determined by fitting the chemical shift changes to a one-site binding model using appropriate software.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Sensor Chip Preparation:

- A CM5 sensor chip is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
- The purified BPTF bromodomain is immobilized on the sensor chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
- The remaining activated esters on the surface are deactivated with an injection of ethanolamine-HCl.

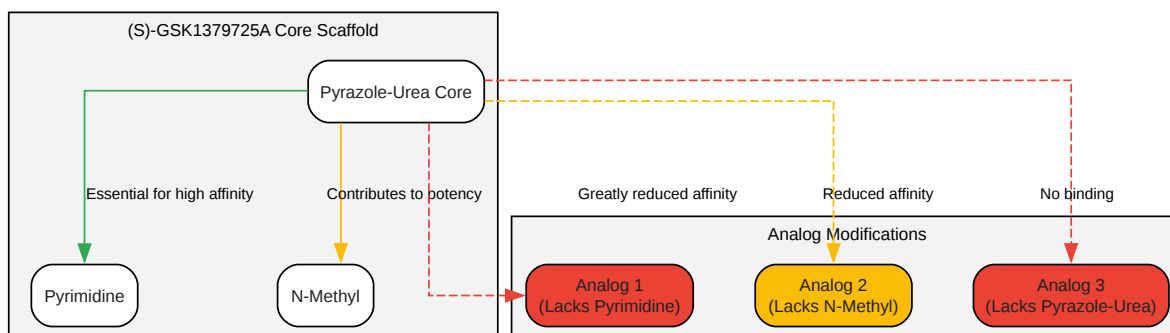
Binding Analysis:

- A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.
- A series of dilutions of the analog compound in the running buffer are prepared.
- Each concentration of the analog is injected over the sensor surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the surface.
- The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded as a sensorgram.
- The sensor surface is regenerated between each analog injection using a specific regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
- The association (k_a) and dissociation (k_d) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation

constant (K_d) is then calculated as the ratio of k_d/k_a .

Visualizations

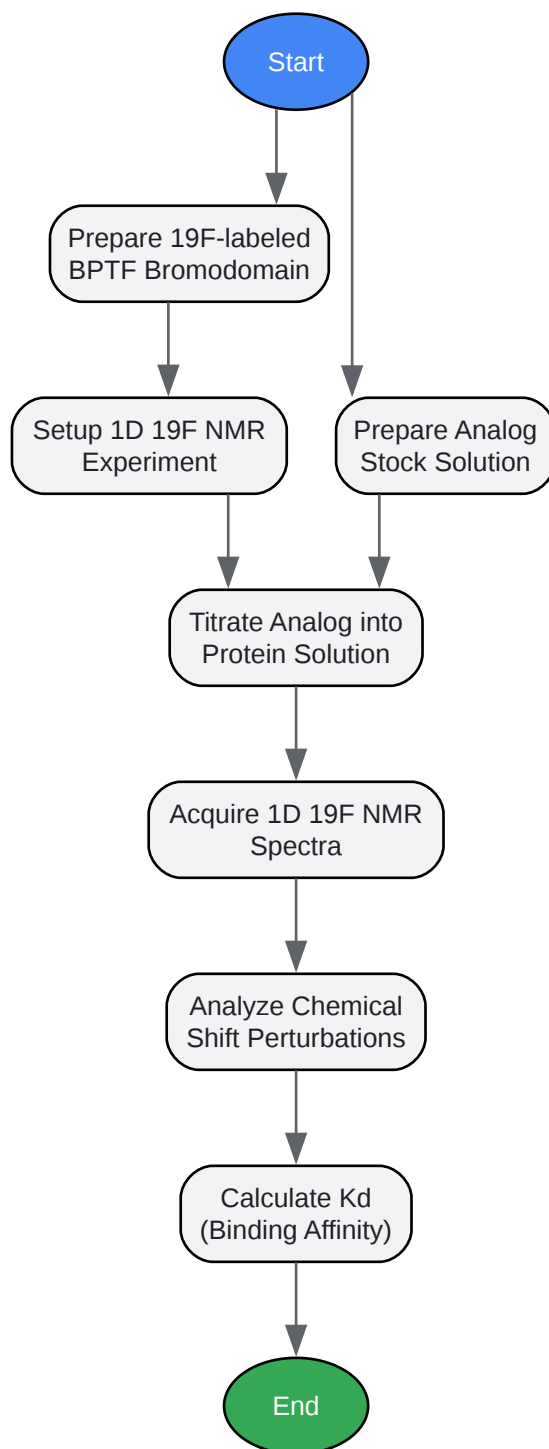
Core Scaffold and Analog Modifications



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Caption: Modifications to the **(S)-GSK1379725A** scaffold and their impact on binding affinity.

Experimental Workflow for Binding Affinity Measurement



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Caption: Workflow for determining binding affinity using Protein-observed ¹⁹F NMR.

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